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Introduction

CHET3 is a potent and selective allosteric activator of the TWIK-related acid-sensitive
potassium (TASK)-3 channel, a member of the two-pore domain potassium (K2P) channel
family.[1][2] TASK-3 channels are crucial regulators of neuronal excitability by contributing to
the resting membrane potential.[3][4] Their activation leads to potassium efflux,
hyperpolarization of the cell membrane, and a subsequent decrease in neuronal firing
frequency. This makes CHETS3 a valuable pharmacological tool for investigating the
physiological and pathophysiological roles of TASK-3 channels in various neuronal populations.
These application notes provide detailed protocols for the effective use of CHET3 in in vitro
electrophysiological studies, particularly focusing on brain slice and dissociated dorsal root
ganglion (DRG) neuron preparations.

Data Presentation

The following table summarizes the key quantitative data for CHET3 based on currently
available literature.
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Parameter Value Cell Type Reference
HEK-293 cells

ECso 1.4+0.2 uM expressing human Not explicitly cited
TASK-3

Note: The effective concentration in native neuronal preparations may vary depending on the
expression level of TASK-3 channels and the specific experimental conditions. It is
recommended to perform a concentration-response curve to determine the optimal
concentration for your specific application.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recordings in
Acute Brain Slices

This protocol describes the methodology for recording from neurons in acute brain slices to
assess the effect of CHET3 on neuronal excitability.

1. Materials and Reagents:

e CHETS3 Stock Solution (10 mM): Dissolve CHET3 in dimethyl sulfoxide (DMSO). Store at
-20°C. On the day of the experiment, dilute the stock solution in the artificial cerebrospinal
fluid (aCSF) to the desired final concentration. The final DMSO concentration should not
exceed 0.1%.

o Atrtificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCI, 2 CaClz, 1 MgClz, 25
NaHCOs, 1.25 NaH2POa4, and 10 glucose. Bubble with 95% Oz / 5% CO: for at least 30
minutes before use (pH 7.4).

« Slicing Solution (in mM): Can be a sucrose-based or NMDG-based protective solution to
improve slice health.[5]

e Intracellular Solution (for current-clamp, in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-
ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.3 with KOH.

2. Brain Slice Preparation:
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» Anesthetize the animal according to approved institutional protocols.
o Perfuse transcardially with ice-cold, oxygenated slicing solution.

o Rapidly dissect the brain and prepare 250-350 um thick slices of the desired region using a
vibratome in ice-cold, oxygenated slicing solution.[6][7]

o Transfer slices to a holding chamber containing aCSF bubbled with 95% Oz / 5% CO2 and
allow them to recover at 32-34°C for 30 minutes, followed by storage at room temperature
for at least 1 hour before recording.[5]

3. Electrophysiological Recording:

o Transfer a single slice to the recording chamber of an upright microscope and continuously
perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

 Visualize neurons using differential interference contrast (DIC) optics.

o Obtain whole-cell patch-clamp recordings in the current-clamp mode using borosilicate glass
pipettes (3-6 MQ) filled with intracellular solution.[8][9]

» After establishing a stable recording, record the baseline neuronal firing properties. This can
be done by injecting a series of depolarizing current steps to elicit action potentials.

o Bath apply CHETS3 at the desired concentration (a starting concentration of 1-10 uM is
recommended) and allow it to equilibrate for several minutes.

o Record the neuronal firing properties again in the presence of CHET3 to assess its effects on
parameters such as resting membrane potential, action potential threshold, firing frequency,
and input resistance.

Protocol 2: Whole-Cell Patch-Clamp Recordings from
Dissociated Dorsal Root Ganglion (DRG) Neurons

This protocol outlines the procedure for recording from cultured DRG neurons to investigate the
effects of CHETS3.
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. Materials and Reagents:
CHET3 Stock Solution (10 mM): Prepare as described in Protocol 1.

Extracellular Solution (in mM): 140 NaCl, 5 KClI, 2 CaClz, 1 MgClz, 10 HEPES, and 10
glucose. Adjust pH to 7.4 with NaOH.

Intracellular Solution (for current-clamp, in mM): 140 KCI, 10 HEPES, 5 EGTA, 2 Mg-ATP,
and 0.1 Na-GTP. Adjust pH to 7.3 with KOH.

Enzymes for dissociation (e.g., collagenase, dispase, trypsin).
Cell culture medium (e.g., DMEM/F12 supplemented with serum and growth factors).
Coated coverslips (e.g., with poly-D-lysine and laminin).
. DRG Neuron Culture:
Dissect DRGs from euthanized animals under sterile conditions.
Digest the ganglia in an enzymatic solution to dissociate the neurons.
Mechanically triturate the ganglia to obtain a single-cell suspension.

Plate the dissociated neurons onto coated coverslips and culture them for 1-3 days before
recording.

. Electrophysiological Recording:

Transfer a coverslip with adherent DRG neurons to the recording chamber and perfuse with
extracellular solution.

Perform whole-cell patch-clamp recordings in current-clamp mode as described in Protocol 1
for brain slices.[6][10]

Record baseline neuronal excitability by injecting depolarizing current steps.

Apply CHET3 via the perfusion system at the desired concentration.
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e Record the changes in neuronal firing properties, such as rheobase (the minimum current
required to elicit an action potential) and the number of action potentials fired in response to
suprathreshold stimuli.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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